REACTION_SMILES
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[C:6]([CH:7]=[CH2:8])(=[O:9])[O:10][CH3:11].[CH2:1]([CH3:2])[NH:3][CH2:4][CH3:5].[CH3:12][O:13][c:14]1[cH:15][c:16]([OH:17])[cH:18][cH:19][c:20]1[OH:21]>>[CH2:1]([CH3:2])[N:3]([CH2:4][CH3:5])[CH2:8][CH2:7][C:6](=[O:9])[O:10][CH3:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCNCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(O)ccc1O
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Name
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Type
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product
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Smiles
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CCN(CC)CCC(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |